![molecular formula C20H19ClFN5O2S B305527 4-chloro-N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B305527.png)
4-chloro-N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-chloro-N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is not fully understood. However, several studies have suggested that the compound exerts its antimicrobial and anticancer activities by inhibiting key enzymes and cellular pathways involved in cell growth and proliferation.
Biochemical and physiological effects:
The compound has been shown to exhibit potent antimicrobial and anticancer activities in vitro and in vivo. Additionally, studies have suggested that the compound may have potential applications in the treatment of other diseases such as inflammation and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for use in lab experiments, including its potent antimicrobial and anticancer activities, and its relatively simple synthesis method. However, the compound may have limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 4-chloro-N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide. These include further studies on its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved efficacy and selectivity. Additionally, the compound may have potential applications in other fields such as materials science and environmental remediation.
Synthesemethoden
The synthesis of 4-chloro-N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves the reaction of 4-chlorobenzoyl chloride with 4-ethyl-5-mercapto-1,2,4-triazole-3-carboxylic acid ethyl ester in the presence of triethylamine. The resulting compound is then reacted with 2-fluoroaniline and sodium hydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science. Several studies have shown that this compound exhibits potent antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to possess potent anticancer activity, making it a potential candidate for the development of new cancer therapeutics.
Eigenschaften
Produktname |
4-chloro-N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide |
---|---|
Molekularformel |
C20H19ClFN5O2S |
Molekulargewicht |
447.9 g/mol |
IUPAC-Name |
4-chloro-N-[[4-ethyl-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C20H19ClFN5O2S/c1-2-27-17(11-23-19(29)13-7-9-14(21)10-8-13)25-26-20(27)30-12-18(28)24-16-6-4-3-5-15(16)22/h3-10H,2,11-12H2,1H3,(H,23,29)(H,24,28) |
InChI-Schlüssel |
BFMDLVQXAPNBKG-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)CNC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)CNC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.